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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ditalimfos, an organophosphate fungicide, has been utilized in agriculture for the control of

various fungal pathogens. This technical guide provides an in-depth overview of its chemical

properties, structure, and relevant biological interactions. The information is presented to

support research, scientific analysis, and potential applications in drug development.

Chemical Properties and Structure
Ditalimfos, chemically known as O,O-diethyl phthalimidophosphonothioate, is a phthalimide

fungicide.[1] Its structure is characterized by a phthalimide group attached to a

phosphonothioate center with two ethyl ester groups.

Table 1: Chemical Identifiers of Ditalimfos
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Identifier Value

IUPAC Name
2-(diethoxyphosphinothioyl)isoindole-1,3-

dione[1]

CAS Number 5131-24-8[2]

Molecular Formula C₁₂H₁₄NO₄PS[2][3]

SMILES
CCOP(=S)

(N1C(=O)C2=CC=CC=C2C1=O)OCC

InChIKey MTBZIGHNGSTDJV-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Ditalimfos
Property Value Source

Molecular Weight 299.28 g/mol

Physical Description
Colorless crystalline solid with

a platelet structure

Melting Point 83-91 °C

Boiling Point

Decomposes below its boiling

point. One source indicates

400.3 ± 28.0 °C, though this is

likely a calculated value and

not experimentally verified at

standard pressure.

Vapor Pressure 2.0 x 10⁻⁸ mmHg

Solubility in Water 133 mg/L at 20 °C

logP (Octanol-Water Partition

Coefficient)
3.5
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The commercial synthesis of Ditalimfos is a two-step process. The first step involves the

reaction of phthalic anhydride with an aminothiophosphonic acid derivative to form

phthalimidophosphonothioic acid. This intermediate is then esterified with ethanol in the

presence of an acid catalyst to yield Ditalimfos.
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Phthalimidophosphonothioic Acid

Reaction

Aminothiophosphonic Acid
Derivative Ditalimfos

Esterification
(Acid Catalyst)
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Figure 1: Synthesis workflow for Ditalimfos.

Spectral Data
Table 3: Key Spectral Data for Ditalimfos

Technique Key Observations

¹H NMR
Data available, specific shifts not detailed in

readily accessible literature.

¹³C NMR
Data available, specific shifts not detailed in

readily accessible literature.

GC-MS
Major fragments observed at m/z 102, 130, 135,

148, 243.

LC-MS

Precursor ion [M+H]⁺ at m/z 300.0454, with

major fragments at m/z 148.0394, 243.9829,

272.0143.

Experimental Protocols
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Detailed experimental protocols specifically for Ditalimfos are not widely available in the public

domain. However, the following sections provide comprehensive, standard methodologies for

the analysis of organophosphate pesticides like Ditalimfos.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
Objective: To identify and quantify Ditalimfos residues in a sample matrix.

Methodology:

Sample Preparation (QuEChERS Method):

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

Add an appropriate internal standard.

Shake vigorously for 1 minute.

Add magnesium sulfate and sodium chloride (or a commercially available QuEChERS salt

packet), shake for 1 minute, and centrifuge.

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-

SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

Vortex for 30 seconds and centrifuge.

The resulting supernatant is ready for GC-MS analysis.

GC-MS Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet: Splitless mode, 250 °C.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp to 150 °C at 25 °C/min.

Ramp to 200 °C at 3 °C/min.

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using

characteristic precursor-product ion transitions for Ditalimfos. A full scan can be used for

initial identification.

Homogenized Sample QuEChERS Extraction
(Acetonitrile, Salts)

Dispersive SPE Cleanup
(PSA, MgSO₄) GC-MS Analysis Data Interpretation

(Quantification & Identification)

Click to download full resolution via product page

Figure 2: General workflow for GC-MS analysis of pesticide residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of Ditalimfos.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of the Ditalimfos sample in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: Bruker Avance 400 MHz or equivalent.

Solvent: CDCl₃.

Temperature: 298 K.

Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-2 seconds.

Pulse width: Calibrated 90° pulse.

Acquisition time: 2-4 seconds.

Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical

shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

Spectrometer: Bruker Avance 100 MHz or equivalent.

Solvent: CDCl₃.

Temperature: 298 K.

Acquisition Parameters:

Proton-decoupled experiment.

Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.
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Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical

shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mode of Action
Ditalimfos belongs to the dicarboximide class of fungicides. The precise mode of action for this

class is thought to involve the disruption of the osmotic signal transduction pathway in fungi.

This pathway includes a histidine kinase and a MAP (Mitogen-Activated Protein) kinase

cascade. By interfering with this signaling pathway, dicarboximide fungicides disrupt the

fungus's ability to regulate its internal osmotic pressure, leading to cell damage and death.
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Figure 3: Proposed signaling pathway for the mode of action of dicarboximide fungicides.
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Metabolic Pathway
The environmental fate of Ditalimfos involves its degradation into less complex molecules. A

primary degradation pathway is the hydrolysis of the phosphonothioate ester linkage, leading to

the formation of phthalimide. This process can be influenced by factors such as pH and the

presence of light (photolysis). Further degradation of phthalimide can occur in the environment.

In fungi, the metabolism of organophosphate pesticides can be mediated by cytochrome P450

enzymes, which typically involves oxidative reactions.

Ditalimfos PhthalimideHydrolysis / Photolysis Further Degradation ProductsEnvironmental Degradation

Click to download full resolution via product page

Figure 4: Simplified degradation pathway of Ditalimfos.

Conclusion
This technical guide has summarized the key chemical properties, structure, and known

mechanisms of the fungicide Ditalimfos. The provided data tables and diagrams offer a

structured overview for researchers and professionals in related fields. While Ditalimfos is an

older pesticide with some data limitations in publicly accessible literature, the information

compiled here serves as a valuable resource for understanding its fundamental characteristics

and biological interactions. Further research may be required to elucidate more detailed

aspects of its metabolic fate and specific molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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